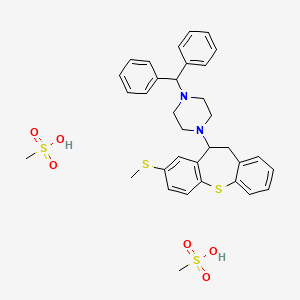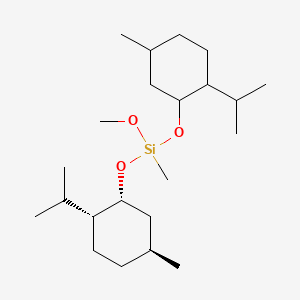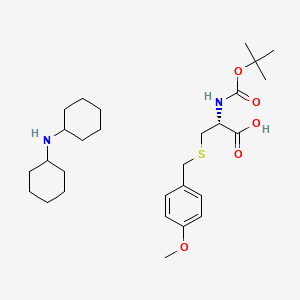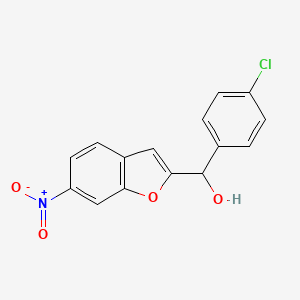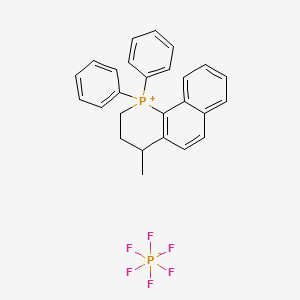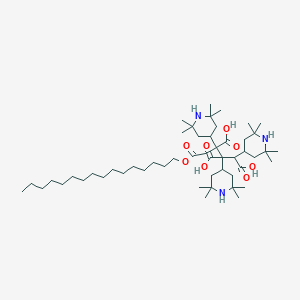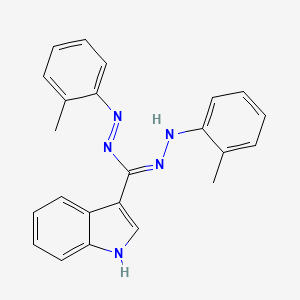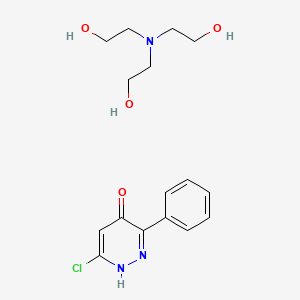
Einecs 262-176-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 262-176-7, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in most organic solvents. It has been extensively used in various industrial applications due to its effectiveness in enhancing the flexibility and durability of plastics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl) phthalate typically involves the esterification of phthalic anhydride with 2-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, washed, and purified to obtain the final product .
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is purified using distillation and other separation techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylhexyl) phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: It can be oxidized to form phthalic acid and other oxidation products.
Substitution: Bis(2-ethylhexyl) phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC products.
Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Investigated for its potential health effects and its presence in medical devices made from PVC.
Industry: Widely used in the manufacture of flexible plastics, cables, flooring, and other products.
Wirkmechanismus
Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with various molecular targets, including hormone receptors, potentially disrupting endocrine function .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) phthalate is one of several phthalate plasticizers. Similar compounds include:
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Butyl benzyl phthalate (BBP)
Compared to these compounds, bis(2-ethylhexyl) phthalate is known for its high efficiency as a plasticizer and its widespread use. it has also been scrutinized for its potential health effects, leading to increased interest in alternative plasticizers .
Eigenschaften
CAS-Nummer |
60329-31-9 |
|---|---|
Molekularformel |
C16H22ClN3O4 |
Molekulargewicht |
355.81 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;6-chloro-3-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H7ClN2O.C6H15NO3/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;8-4-1-7(2-5-9)3-6-10/h1-6H,(H,12,14);8-10H,1-6H2 |
InChI-Schlüssel |
IGZLZRRNVJPXKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate](/img/structure/B15182663.png)
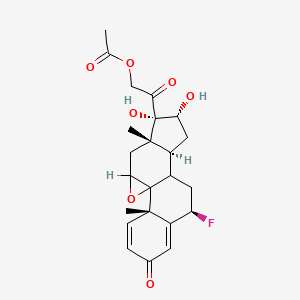
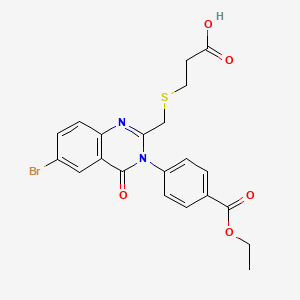
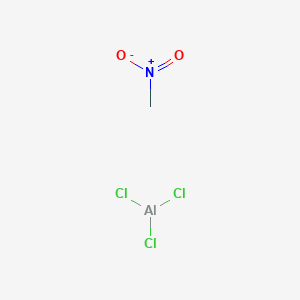
![[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate](/img/structure/B15182691.png)
